molecular formula C28H25ClN4O3S B2601871 7-[4-(4-Acetylphenyl)piperazine-1-carbonyl]-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 422283-40-7

7-[4-(4-Acetylphenyl)piperazine-1-carbonyl]-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No.: B2601871
CAS No.: 422283-40-7
M. Wt: 533.04
InChI Key: KHNLGCMXLXOLDN-UHFFFAOYSA-N
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Description

7-[4-(4-Acetylphenyl)piperazine-1-carbonyl]-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a useful research compound. Its molecular formula is C28H25ClN4O3S and its molecular weight is 533.04. The purity is usually 95%.
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Biological Activity

7-[4-(4-Acetylphenyl)piperazine-1-carbonyl]-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of piperazine derivatives and has been studied for its diverse biological activities, particularly in relation to neuroprotection and enzyme inhibition.

Chemical Structure and Properties

The chemical formula of the compound is C28H31ClN4O3SC_{28}H_{31}ClN_{4}O_{3}S with a molecular weight of 539.1 g/mol. The structure features a tetrahydroquinazoline core, which is known for its pharmacological properties.

PropertyValue
Molecular FormulaC28H31ClN4O3SC_{28}H_{31}ClN_{4}O_{3}S
Molecular Weight539.1 g/mol
CAS Number422283-40-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been reported to inhibit acetylcholinesterase (AChE), an enzyme crucial for the breakdown of acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive functions and exhibiting neuroprotective effects.

Neuroprotective Effects

Recent studies have indicated that the compound exhibits significant neuroprotective properties. In vivo experiments demonstrated that it prolongs the survival time of mice subjected to acute cerebral ischemia, indicating its potential as a therapeutic agent for stroke and other neurodegenerative conditions .

Case Study:
In a study involving bilateral common carotid artery occlusion in mice, the compound significantly improved survival rates compared to control groups. The results suggested that it could be an effective treatment for ischemic conditions due to its neuroprotective activity .

Enzyme Inhibition

The compound's ability to inhibit AChE has implications for treating Alzheimer's disease and other cognitive disorders. By preventing the breakdown of acetylcholine, it may help alleviate symptoms associated with these conditions.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar piperazine derivatives known for their biological activities.

Compound NameBiological Activity
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamideAChE inhibition; potential Alzheimer’s treatment
4’-(1-Piperazinyl)acetophenoneAntidepressant; AChE inhibition

Properties

IUPAC Name

7-[4-(4-acetylphenyl)piperazine-1-carbonyl]-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31ClN4O3S/c1-18(34)20-4-9-23(10-5-20)31-12-14-32(15-13-31)26(35)21-6-11-24-25(16-21)30-28(37)33(27(24)36)17-19-2-7-22(29)8-3-19/h2-5,7-10,21,24-25H,6,11-17H2,1H3,(H,30,37)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWXHJKQKZVBLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCC4C(C3)NC(=S)N(C4=O)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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